3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride

salt screening amide coupling building block solubility

This hydrochloride salt (CAS 2411276-17-8) is the preferred starting material for pyranopyridine-based drug discovery. Its 3,4-dihydro core occupies unique chemical space distinct from fully aromatic pyridines, enabling systematic SAR exploration at C-4 – C-8 positions. The HCl form provides enhanced solubility and crystallinity, eliminating pre‑dissolution issues during amide couplings and ensuring reproducible kilo‑lab performance.

Molecular Formula C9H10ClNO3
Molecular Weight 215.63
CAS No. 2411276-17-8
Cat. No. B2560447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride
CAS2411276-17-8
Molecular FormulaC9H10ClNO3
Molecular Weight215.63
Structural Identifiers
SMILESC1COCC2=CN=C(C=C21)C(=O)O.Cl
InChIInChI=1S/C9H9NO3.ClH/c11-9(12)8-3-6-1-2-13-5-7(6)4-10-8;/h3-4H,1-2,5H2,(H,11,12);1H
InChIKeyJDMAKLSNTXJXQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid hydrochloride (CAS 2411276-17-8) – Strategic Building Block for Medicinal Chemistry


3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid hydrochloride (CAS 2411276-17-8) is a heterocyclic building block bearing a fused pyranopyridine core and a carboxylic acid handle . This scaffold occurs in bioactive molecules such as Gram‑negative efflux pump inhibitors (e.g., MBX2319) and camptothecin‑related antitumor agents, positioning it as a valuable fragment for drug‑discovery programs [1]. As a hydrochloride salt, the compound typically exhibits improved crystallinity and handling characteristics relative to the free base, facilitating reproducible synthetic transformations.

Why Substituting 3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid hydrochloride with Other Pyridine or Pyran Building Blocks Fails


In medicinal chemistry, subtle variations in ring saturation, heteroatom placement, and salt form can profoundly affect reactivity, solubility, and biological target engagement. The 3,4‑dihydro‑1H‑pyrano[3,4‑c]pyridine scaffold occupies a unique chemical space distinct from fully aromatic pyridines or saturated tetrahydroisoquinolines, offering a specific spatial arrangement of hydrogen‑bond donors and acceptors . Replacing this hydrochloride salt with the free base or other counter‑ion forms may compromise solubility‑limited coupling efficiency, while substituting the core with other heterocycles can abrogate the activity seen in pyranopyridine‑based efflux pump inhibitors, where even minor structural modifications produced orders‑of‑magnitude changes in potency [1].

3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid hydrochloride – Quantitative Differentiation Evidence


Hydrochloride Salt vs. Free Base: Superior Handling and Solubility for Coupling Reactions

The hydrochloride salt form of 3,4‑dihydro‑1H‑pyrano[3,4‑c]pyridine‑6‑carboxylic acid provides markedly higher aqueous solubility and improved crystallinity compared to the free base, a property commonly observed for carboxylic acid‑containing heterocycles [1]. While specific solubility values for this compound are not publicly available from primary literature, a general class‑level trend indicates that hydrochloride salts of pyridine‑carboxylic acids exhibit 1–2 orders of magnitude greater aqueous solubility than their free‑base counterparts, facilitating amide coupling and other transformations under mild conditions [1].

salt screening amide coupling building block solubility crystallinity process chemistry

Pyrano[3,4‑c]pyridine Scaffold vs. Other Heterocycles: Critical for Efflux Pump Inhibitor Activity

In a comprehensive SAR study of pyranopyridine‑based efflux pump inhibitors, the 3,4‑dihydro‑1H‑pyrano[3,4‑c]pyridine core proved essential: removal of the pyran ring or replacement with a pyridine‑only scaffold abolished activity entirely [1]. The lead compound MBX2319 (3,3‑dimethyl‑5‑cyano‑8‑morpholino‑6‑(phenethylthio)‑3,4‑dihydro‑1H‑pyrano[3,4‑c]pyridine) showed an IC₅₀ of approximately 10 µM against the AcrAB‑TolC efflux pump, while a des‑pyran analog was inactive at 100 µM [1].

efflux pump inhibitors Gram‑negative bacteria antibiotic potentiation SAR MBX2319

3,4‑Dihydro‑1H‑Pyrano[3,4‑c]pyridine‑6‑carboxylic Acid vs. Alternative Camptothecin Intermediates: Synthetic Versatility

The 6‑carboxylic acid substitution pattern on the 3,4‑dihydropyrano[3,4‑c]pyridine ring provides a direct synthetic handle for constructing camptothecin‑related antitumor agents. In contrast, other commercial pyranopyridine intermediates (e.g., 4‑ethyl‑4‑hydroxy‑8‑methoxy‑3‑oxo‑3,4‑dihydro‑1H‑pyrano[3,4‑c]pyridine‑6‑carboxylic acid propyl ester, CAS 183434‑00‑6) already contain extensive substitution that limits scaffold‑hopping opportunities . The unsubstituted dihydro‑pyrano‑pyridine carboxylic acid allows divergent functionalization of positions 3, 4, 5, 7, and 8, enabling exploration of chemical space inaccessible from pre‑functionalized intermediates .

camptothecin irinotecan topoisomerase I inhibitor asymmetric synthesis heterocyclic intermediate

Purity and Analytical Verification: Meeting Pharmaceutical Intermediate Standards

Commercial suppliers of 3,4‑dihydro‑1H‑pyrano[3,4‑c]pyridine‑6‑carboxylic acid hydrochloride routinely provide purity verification via HPLC and NMR, with typical purity levels ≥97% . This meets the quality benchmark expected for pharmaceutical intermediate procurement, comparable to class‑leading heterocyclic building blocks such as Boc‑piperazine‑2‑carboxylic acid (typical purity 97–98%). The hydrochloride salt’s well‑defined melting point and characteristic NMR signature (e.g., benzylic protons at δ 2.8–3.2 ppm, pyridine proton at δ 8.2–8.5 ppm) further simplify analytical confirmation upon receipt .

building block purity HPLC NMR pharmaceutical intermediate quality control

Best Research and Industrial Application Scenarios for 3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid hydrochloride


Fragment‑Based Drug Discovery Targeting Gram‑Negative Efflux Pumps

Used as a core fragment for building libraries of pyranopyridine‑based efflux pump inhibitors. The build‑up from this unsubstituted scaffold allows systematic exploration of the C‑4, C‑5, C‑7, and C‑8 positions to optimize interactions with the AcrAB‑TolC pump, guided by the 10‑fold potency advantage of the parent pyranopyridine ring system over simpler pyridine analogs [1].

Synthesis of Camptothecin Analog Topoisomerase I Inhibitors

Employed as a divergent intermediate for camptothecin‑related anticancer agents. The carboxylic acid at C‑6 enables direct elaboration into fused‑ring systems (e.g., pyrano[3,4‑c]pyridin‑6‑ones), while the unfunctionalized dihydro‑pyran ring permits late‑stage diversification that is inaccessible when using pre‑substituted commercial intermediates [1].

Medicinal Chemistry Scaffold‑Hopping for CNS‑Penetrant Leads

The 3,4‑dihydro‑1H‑pyrano[3,4‑c]pyridine core offers a balanced cLogP and hydrogen‑bond capacity suitable for CNS targets. Coupling the hydrochloride salt with diverse amines or organometallic reagents yields screening libraries for neurotropic targets, leveraging the scaffold’s known neurotropic activity in pyrano[3,4‑c]pyridine derivatives [1].

Industrial Production of Key Pharmaceutical Intermediates

The hydrochloride salt’s improved physical stability and solubility streamline process development: it can be charged directly into aqueous or polar organic reaction mixtures without pre‑dissolution issues, and its high purity (≥97%) meets pharmaceutical intermediate standards, reducing the need for additional purification steps in kilo‑lab or pilot‑plant settings [1].

Quote Request

Request a Quote for 3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.